5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H25ClN4O and its molecular weight is 372.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 5-(tert-butyl)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, primarily targets the Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell signaling pathways, regulating cellular functions such as growth, differentiation, and immune responses.
Mode of Action
Given its targets, it’s likely that it interacts with these kinases, potentially inhibiting their activity . This could result in altered signal transduction, leading to changes in the cellular functions regulated by these proteins.
Biochemical Pathways
The biochemical pathways affected by this compound would be those involving its target proteins. These could include pathways related to cell growth and differentiation, immune response, and possibly others. The downstream effects would depend on the specific pathway and cell type involved .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target proteins and the subsequent changes in cellular functions. Given the roles of these proteins, potential effects could include altered cell growth or differentiation, changes in immune response, and others .
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-13-18(14-6-8-15(21)9-7-14)19-23-16(20(2,3)4)12-17(25(19)24-13)22-10-11-26-5/h6-9,12,22H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCJILMDZUZQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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